Bienvenue dans la boutique en ligne BenchChem!

Repinotan hydrochloride

5-HT1A receptor pharmacology radioligand binding neuroprotection

Select Repinotan hydrochloride for its unmatched 5-HT1A selectivity profile, validated by sub-nanomolar Ki (0.19–0.59 nM). As a single (R)-enantiomer, it delivers clean, reproducible data without the off-target confounds of racemic mixtures or partial agonists like buspirone. Preferred reference agent for neuroprotection assays, supported by dose-dependent infarct reduction data and well-characterized CYP2D6-dependent pharmacokinetics essential for translational research.

Molecular Formula C21H25ClN2O4S
Molecular Weight 437.0 g/mol
CAS No. 144980-77-8
Cat. No. B057086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepinotan hydrochloride
CAS144980-77-8
SynonymsBAY-x 3702;  (R)-2-[4-[[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino]butyl]-1,2-benzisothiazol-3(2H)-one 1,1-Dioxide Monohydrochloride;  (R)-2-(4-((Chroman-2-ylmethyl)amino)butyl)benzo[d]isothiazol-3(2H)-one 1,1-Dioxide Hydrochloride
Molecular FormulaC21H25ClN2O4S
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl
InChIInChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1
InChIKeyIGKYREHZJIHPML-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Repinotan Hydrochloride for Procurement: Potent 5-HT1A Agonist with Preclinical Neuroprotection Data (CAS 144980-77-8)


Repinotan hydrochloride (BAY x 3702) is a synthetic, enantiomerically pure aminomethylchroman derivative that acts as a highly potent, selective, and brain-penetrant full agonist at the 5-HT1A serotonin receptor [1]. It exhibits high affinity for 5-HT1A receptors (Ki values of 0.19–0.59 nM across species) and pronounced neuroprotective effects in preclinical models of cerebral ischemia and traumatic brain injury . Its characterization includes extensive in vitro binding selectivity profiling and in vivo dose-response efficacy data, supporting its use as a reference standard in 5-HT1A-mediated neuroprotection research [2].

Why Generic 5-HT1A Agonist Substitution Fails: Repinotan Hydrochloride Differentiators (CAS 144980-77-8)


Substitution among 5-HT1A agonists is precluded by substantial variability in receptor binding affinity, selectivity profiles, intrinsic efficacy (full vs. partial agonism), and stereochemical composition. Repinotan hydrochloride, as the single (R)-enantiomer, demonstrates a distinct binding and efficacy signature—including nanomolar to sub-nanomolar affinity, pronounced selectivity over off-target receptors, and full agonist activity—that is not replicated by racemic mixtures or chemically distinct 5-HT1A ligands [1]. These molecular and pharmacological differences translate directly into divergent experimental outcomes in neuroprotection and stroke models, underscoring the necessity of compound-specific selection rather than class-based substitution [2].

Repinotan Hydrochloride Procurement: Quantitative Differentiation Evidence vs. Comparators (CAS 144980-77-8)


Repinotan Hydrochloride: Sub-Nanomolar 5-HT1A Binding Affinity Outperforms Flesinoxan and Buspirone

Repinotan hydrochloride demonstrates significantly higher 5-HT1A receptor binding affinity compared to clinically relevant 5-HT1A agonists such as flesinoxan and buspirone. In radioligand displacement assays, repinotan exhibits Ki values of 0.19 nM (calf hippocampus) and 0.25 nM (rat/human cortex), whereas flesinoxan has a reported Ki of 1.7 nM and buspirone shows Ki values ranging from 9.3–29.5 nM . This represents an approximately 6- to 9-fold greater affinity than flesinoxan and a 37- to 118-fold greater affinity than buspirone under comparable assay conditions.

5-HT1A receptor pharmacology radioligand binding neuroprotection

Repinotan Hydrochloride Exhibits Superior 5-HT1A Selectivity Profile Relative to 8-OH-DPAT

Repinotan hydrochloride displays a markedly cleaner selectivity profile compared to the widely used research tool 8-OH-DPAT. While repinotan shows low affinity for 5-HT7 (Ki = 6 nM) and 5-HT2C (Ki = 310 nM), 8-OH-DPAT exhibits a Ki of 466 nM for 5-HT7 receptors, indicating approximately 78-fold lower 5-HT7 affinity for repinotan . This selectivity differential is critical for experiments where off-target 5-HT7 activation could confound interpretation of 5-HT1A-mediated effects.

5-HT1A receptor selectivity off-target profiling neuropharmacology

Repinotan Hydrochloride: Defined (R)-Enantiomer Configuration vs. Racemic Alternatives

Repinotan hydrochloride is manufactured and supplied as the single (R)-enantiomer with defined absolute stereochemistry at the chroman ring position, in contrast to racemic mixtures or undefined stereoisomeric compositions of certain alternative 5-HT1A agonists [1]. The compound is synthesized via chiral resolution to isolate the (R)-enantiomer, which demonstrates the full pharmacological activity at 5-HT1A receptors [2]. This stereochemical definition is essential for reproducible receptor pharmacology, as the (S)-enantiomer would be expected to exhibit different receptor binding and efficacy properties.

stereochemistry enantiomeric purity chiral pharmacology

Repinotan Hydrochloride: Dose-Dependent Neuroprotection in Preclinical Stroke Models

Repinotan hydrochloride produces robust, dose-dependent reductions in infarct volume in multiple preclinical stroke models at doses of 1–100 μg/kg (i.v. or i.p.), with significant efficacy observed even when treatment is delayed up to 5 hours post-ischemia onset [1]. In contrast, clinical trials with the partial agonist buspirone have not demonstrated comparable neuroprotective efficacy in stroke models, and 8-OH-DPAT, while neuroprotective in some paradigms, lacks the extensive preclinical validation across permanent and transient occlusion models that repinotan possesses [2].

neuroprotection ischemic stroke preclinical efficacy

Repinotan Hydrochloride Human Pharmacokinetics: Gender-Neutral and CYP2D6-Dependent Clearance

Repinotan hydrochloride exhibits linear pharmacokinetics in extensive metabolizers (EMs) for CYP2D6, with a human half-life of 0.8–1.8 hours following intravenous infusion [1]. Unlike some 5-HT1A agonists that display gender-dependent pharmacokinetic variability, repinotan clearance is not significantly affected by gender or age in the target patient population [2]. However, clearance is substantially reduced in CYP2D6 poor metabolizers (PMs), who constitute approximately 7% of the Caucasian population, a pharmacogenetic consideration not widely documented for other 5-HT1A agonists [3].

pharmacokinetics CYP2D6 polymorphism clinical pharmacology

Repinotan Hydrochloride (CAS 144980-77-8): Validated Research and Procurement Application Scenarios


5-HT1A Receptor Pharmacology and Selectivity Profiling

Repinotan hydrochloride is the optimal choice for experiments requiring a high-affinity, full agonist with minimal off-target 5-HT7 and 5-HT2C activity. Its Ki of 0.19–0.59 nM at 5-HT1A combined with 6 nM at 5-HT7 enables cleaner receptor activation studies compared to 8-OH-DPAT (5-HT7 Ki = 466 nM). The single (R)-enantiomer configuration ensures reproducible results in receptor binding assays, functional cAMP assays, and downstream signaling studies .

Preclinical Neuroprotection and Stroke Research

Given its extensive validation in permanent and transient MCAO models with demonstrated dose-dependent infarct reduction (1–100 μg/kg) and a therapeutic time window of at least 5 hours, repinotan hydrochloride is the preferred reference compound for 5-HT1A-mediated neuroprotection studies . Its defined stereochemistry and selectivity profile reduce experimental confounds relative to less selective or racemic alternatives [1].

Translational Pharmacokinetic and Pharmacogenetic Modeling

Repinotan hydrochloride's well-characterized human pharmacokinetics (t1/2 = 0.8–1.8 h, CYP2D6-dependent clearance) make it suitable for studies investigating pharmacogenetic effects on drug exposure and response . The documented linear pharmacokinetics in CYP2D6 extensive metabolizers enable precise dose-exposure modeling, supporting preclinical-to-clinical translation [1].

Positive Control for 5-HT1A Full Agonist Efficacy

As a high-efficacy full agonist, repinotan hydrochloride serves as an appropriate positive control in functional assays where partial agonists like buspirone (Ki = 9.3–29.5 nM, partial agonist) would produce submaximal responses . This differentiation is critical for correctly interpreting agonist efficacy in cellular and tissue-based systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Repinotan hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.